molecular formula C9H11NO3 B12864733 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one

1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one

Cat. No.: B12864733
M. Wt: 181.19 g/mol
InChI Key: IUNMWEWGPNPEIF-UHFFFAOYSA-N
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Description

1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes amino, hydroxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one typically involves the reaction of 3-amino-4-hydroxy-5-methoxybenzaldehyde with ethanone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to modulate biological processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar in structure but lacks the amino group.

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Contains additional methoxy groups.

    3-Hydroxyacetophenone: Lacks the amino and methoxy groups

Uniqueness: 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-(3-amino-4-hydroxy-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H11NO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-4,12H,10H2,1-2H3

InChI Key

IUNMWEWGPNPEIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)O)N

Origin of Product

United States

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